Cas no 88992-94-3 (2-Propenamide,N-[2-(1-piperazinyl)ethyl]-)
88992-94-3 structure
Product Name:2-Propenamide,N-[2-(1-piperazinyl)ethyl]-
CAS-nummer:88992-94-3
MF:C9H17N3O
MW:183.250781774521
CID:710684
PubChem ID:43600262
Update Time:2025-04-19
2-Propenamide,N-[2-(1-piperazinyl)ethyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenamide,N-[2-(1-piperazinyl)ethyl]-
- 2-Propenamide,N-[2-(1-piperazinyl)ethyl]-(9CI)
- N-(2-PIPERAZIN-1-YLETHYL)PROP-2-ENAMIDE
- N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide
- SCHEMBL730168
- 88992-94-3
- DTXSID90656217
-
- Inchi: 1S/C9H17N3O/c1-2-9(13)11-5-8-12-6-3-10-4-7-12/h2,10H,1,3-8H2,(H,11,13)
- InChI-sleutel: YHISAQJGKPTPHT-UHFFFAOYSA-N
- LACHT: O=C(C=C)NCCN1CCNCC1
Berekende eigenschappen
- Exacte massa: 183.137
- Monoisotopische massa: 183.137
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 4
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 44.4A^2
- XLogP3: -0.5
2-Propenamide,N-[2-(1-piperazinyl)ethyl]- Gerelateerde literatuur
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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